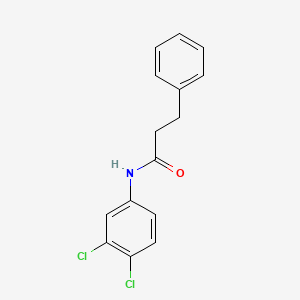![molecular formula C18H15ClN2O3 B5865095 methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5865095.png)
methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the phthalazinone family, which is known for its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In agriculture, it has been demonstrated to possess herbicidal and fungicidal properties. In material science, it has been utilized as a building block for the synthesis of various functional materials.
Wirkmechanismus
The mechanism of action of methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been demonstrated to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit microbial growth. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate in lab experiments is its diverse biological activities. This compound can be utilized in various assays to investigate its effects on different enzymes, signaling pathways, and cell types. However, one of the limitations is that this compound may exhibit off-target effects, which can complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the research on methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to explore its potential as a building block for the synthesis of functional materials. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for industrial applications.
Conclusion:
This compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its diverse biological activities make it a promising candidate for further research as a therapeutic agent and building block for the synthesis of functional materials. Further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for industrial applications.
Synthesemethoden
The synthesis of methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate involves the reaction of 4-chlorophthalic anhydride with 4-chloroaniline in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with ethyl acetoacetate to yield the final product, this compound. This method has been optimized to yield high purity and high yield of the final product.
Eigenschaften
IUPAC Name |
methyl 3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-24-16(22)10-11-21-18(23)15-5-3-2-4-14(15)17(20-21)12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUYXBWPKGKHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5865015.png)
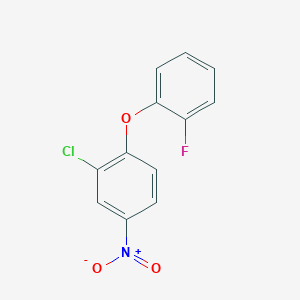
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5865031.png)


![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine hydrochloride](/img/structure/B5865040.png)
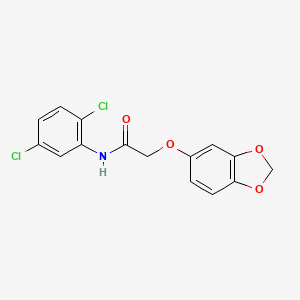
![1'-allyl-5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5865054.png)
![2-[(methoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5865061.png)
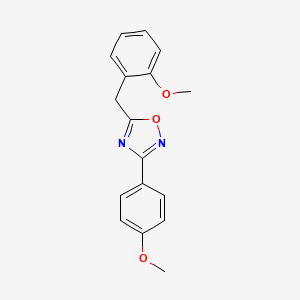

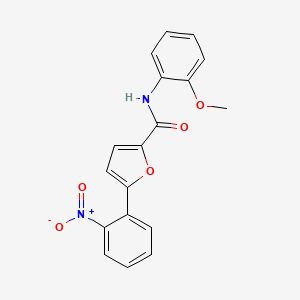
![4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5865115.png)
